6-Position Substitution Dominates Orexin-1 Receptor Antagonist Potency: 7-Substitution Is Required for Activity While 6-Substituted Analogs Are Inactive
In a systematic study of THIQ-based orexin-1 (OX₁) receptor antagonists, 7-substituted tetrahydroisoquinolines exhibited potent antagonism (compound 10c, Kₑ = 23.7 nM), whereas 6-substituted analogs were generally inactive, with the best 6-substituted compound (26a) achieving only Kₑ = 427 nM [1]. This represents an approximately 18-fold potency difference driven solely by the position of substitution. This finding establishes that 6-substituted THIQs are fundamentally unsuitable for OX₁ receptor targeting if potency is required, but conversely, they may be prioritized for applications where OX₁ receptor sparing is desired to avoid off-target liabilities [1].
| Evidence Dimension | OX₁ receptor antagonism potency (Kₑ) |
|---|---|
| Target Compound Data | 6-substituted THIQ analog 26a: Kₑ = 427 nM (class-level inference for 6-substituted THIQs) |
| Comparator Or Baseline | 7-substituted THIQ analog 10c: Kₑ = 23.7 nM |
| Quantified Difference | ~18-fold lower potency for 6-substituted vs. 7-substituted series |
| Conditions | OX₁ receptor functional antagonism assay; THIQ scaffold with 6- or 7-substitution |
Why This Matters
For procurement decisions, this positional differentiation means that 6-thiophen-2-yl-THIQ should be excluded from OX₁-targeted programs but may be selected for applications requiring OX₁ receptor avoidance, unlike 7-substituted analogs.
- [1] Perrey, D. A. et al. (2015). The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. Bioorg. Med. Chem., 23(17), 5709–5724. DOI: 10.1016/j.bmc.2015.07.013 View Source
